molecular formula C11H17NO3 B8507718 3-Ethoxy-4-(1,1-dimethyl-propylamino)-cyclobut-3-ene-1,2-dione

3-Ethoxy-4-(1,1-dimethyl-propylamino)-cyclobut-3-ene-1,2-dione

Cat. No. B8507718
M. Wt: 211.26 g/mol
InChI Key: OKKGGLMPYHUFDT-UHFFFAOYSA-N
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Patent
US05750574

Procedure details

To a room temperature solution of 4.9 g (29 mmol) of 3,4-diethoxy-3-cyclobutene-1,2-dione and 50 mL of THF was added 2.5 g (34 mmol) of 1,1-dimethyl-propylamine. After stirring at room temperature overnight, the reaction mixture was evaporated to a yellow oil. Trituration with Et2O and filtration gave 6.2 g (20 mmol, a 100% yield) of the title compound as a white solid: mp: 78-80° C.; 1H NMR: (300 MHz, DMSO-d6): δ 0.91 and 1.47 (t, J=7.5 Hz, 3H, rotamers), 1.36-1.97 (m, 6H), 4.70-4.92 (m, 2H), 5.41 and 5.99 (brs, 1H, rotamers); IR (KBr, cm-1H): 3252w, 3181w, 3067w, 2968m, 2887m, 1788m, 1695s, 1603s, 1578s, 1500-1434brs, 1343s; MS (CI) m/z (relative intensity): 212 (M+ +H, 100); Anal. Calcd. for C1OH15 NO3 : C 62.54; H 8.11; N 6.63. Found: C, 62.54; H, 8.12; N, 6.52.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[CH3:13][C:14]([NH2:18])([CH3:17])[CH2:15][CH3:16]>C1COCC1>[CH2:9]([O:8][C:7]1[C:6](=[O:11])[C:5](=[O:12])[C:4]=1[NH:18][C:14]([CH3:17])([CH3:13])[CH2:15][CH3:16])[CH3:10]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)OC=1C(C(C1OCC)=O)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(CC)(C)N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to a yellow oil
FILTRATION
Type
FILTRATION
Details
Trituration with Et2O and filtration
CUSTOM
Type
CUSTOM
Details
gave 6.2 g (20 mmol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC=1C(C(C1NC(CC)(C)C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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